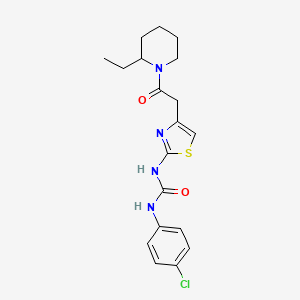
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU is a thiazolidinone derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is not fully understood, but it is believed to act through multiple pathways. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and aldose reductase. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been shown to improve glucose and lipid metabolism by activating the PPARγ pathway. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have anticancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. One area of research is the development of more potent and selective analogs of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea that can be used as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. Finally, further research is needed to determine the safety and efficacy of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea in animal and human studies.
合成法
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isocyanate with 2-ethylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through the reaction of the thiazolidinone intermediate with urea.
科学的研究の応用
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-2-16-5-3-4-10-24(16)17(25)11-15-12-27-19(22-15)23-18(26)21-14-8-6-13(20)7-9-14/h6-9,12,16H,2-5,10-11H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINKGLUVCVQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2622608.png)
![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)

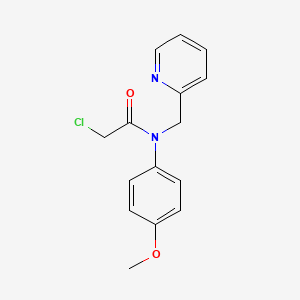
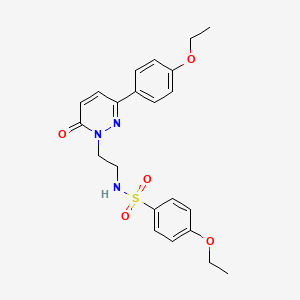
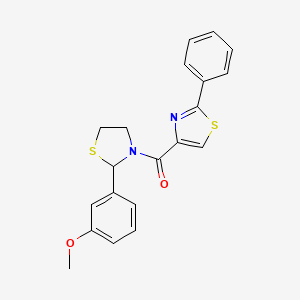
![3-(2-chloro-6-fluorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2622620.png)
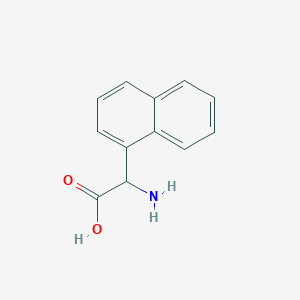
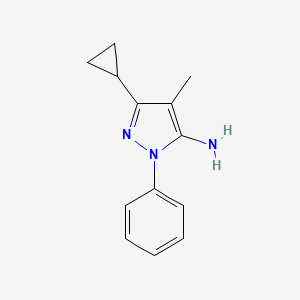
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)
![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)
